![molecular formula C11H12N2S B14512351 4-Methyl-2-[(methylsulfanyl)methyl]quinazoline CAS No. 63362-28-7](/img/structure/B14512351.png)
4-Methyl-2-[(methylsulfanyl)methyl]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-[(methylsulfanyl)methyl]quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(methylsulfanyl)methyl]quinazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzylamine with carbon disulfide and methyl iodide, followed by cyclization with formic acid. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-[(methylsulfanyl)methyl]quinazoline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group at the 4-position can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Halogenated, nitrated quinazoline derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-2-[(methylsulfanyl)methyl]quinazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-[(methylsulfanyl)methyl]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylquinazoline: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
2-Methylquinazoline: Lacks the 4-methyl group, affecting its biological activity and chemical properties.
2-[(Methylsulfanyl)methyl]quinazoline:
Uniqueness
4-Methyl-2-[(methylsulfanyl)methyl]quinazoline is unique due to the presence of both the 4-methyl and 2-methylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
63362-28-7 |
|---|---|
Fórmula molecular |
C11H12N2S |
Peso molecular |
204.29 g/mol |
Nombre IUPAC |
4-methyl-2-(methylsulfanylmethyl)quinazoline |
InChI |
InChI=1S/C11H12N2S/c1-8-9-5-3-4-6-10(9)13-11(12-8)7-14-2/h3-6H,7H2,1-2H3 |
Clave InChI |
DFTHIFUCWPGKBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC2=CC=CC=C12)CSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


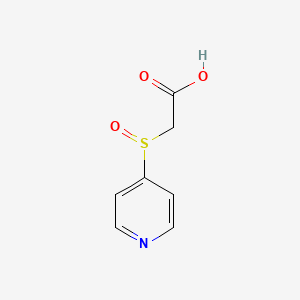
![3-Phenylpropyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14512279.png)
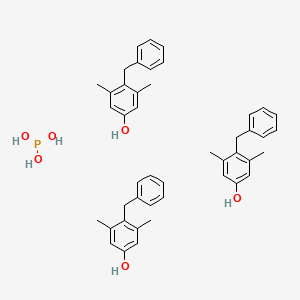





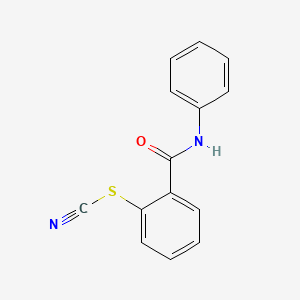
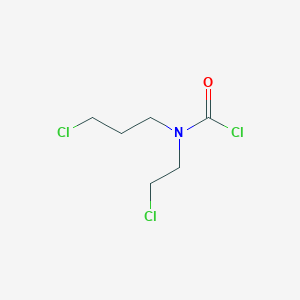

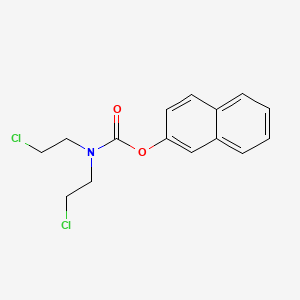
methyl}aniline](/img/structure/B14512358.png)

